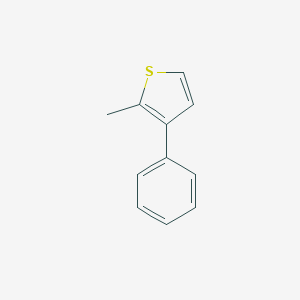
2-Methyl-3-phenylthiophene
Vue d'ensemble
Description
2-Methyl-3-phenylthiophene (MPT) is a heterocyclic compound that belongs to the thiophene family. MPT has gained significant attention in recent years due to its potential applications in medicinal chemistry, material science, and organic synthesis. The compound has unique chemical and physical properties that make it an attractive candidate for various research areas.
Applications De Recherche Scientifique
Electrophilic Substitution and Biological Activity
- Electrophilic Substitution: 2-Methyl-3-phenylthiophene undergoes electrophilic substitution in the vacant α-position of the thiophen ring. This property has been utilized in the synthesis of derivatives with potential biological activity (Beaton, Chapman, Clarke, & Willis, 1976).
Excited-State Dynamics and Triplet Formation
- Excited-State Dynamics: The compound shows rapid spectral evolution indicating structural relaxation on the S(1) potential energy surface. This is important in understanding the photochemical properties of the molecule (Zheldakov, Wasylenko, & Elles, 2012).
Conducting Polymers and Coplanarity
- Conducting Polymers: this compound and related derivatives are used in the synthesis of conducting polymers. These polymers have applications in electronic materials due to their unique electrical properties (Kankare et al., 1994).
MALDI-ToF Analysis in Polymer Research
- Polymer Characterization: The compound is relevant in mass spectrometry methodologies, particularly MALDI-ToF measurements, for the characterization of polythiophenes and electroconjugated polymers (De Winter et al., 2011).
Antimicrobial Activity
- Antimicrobial Properties: Derivatives of this compound have been evaluated for their antimicrobial activity, highlighting the compound's relevance in the field of medicinal chemistry (Prasad et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition: Methyl substituted phenyl compounds, including derivatives of this compound, are investigated as corrosion inhibitors, particularly for steel in acidic environments (Kıcır et al., 2016).
Photoluminescent Materials
- Photoluminescence: The electrooxidation of this compound derivatives leads to new classes of π-conjugated oligoaminothiophenes, exhibiting photoluminescent properties (Ekinci et al., 2000).
Propriétés
IUPAC Name |
2-methyl-3-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEDCCWCCIETGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379515 | |
| Record name | 2-methyl-3-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16939-16-5 | |
| Record name | 2-methyl-3-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


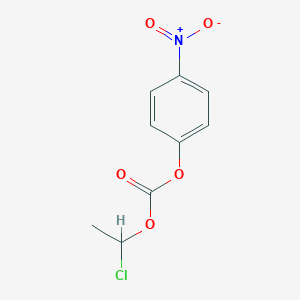

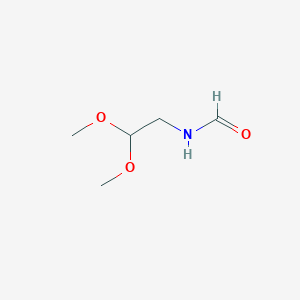
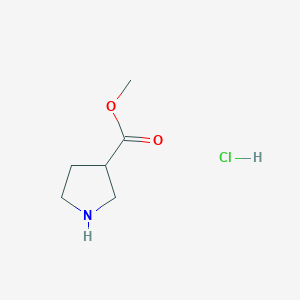

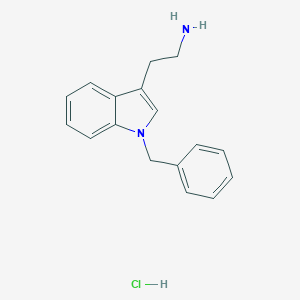
![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
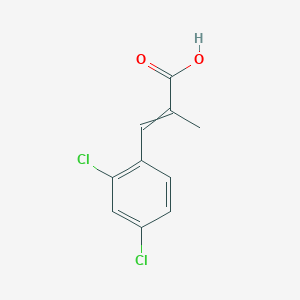
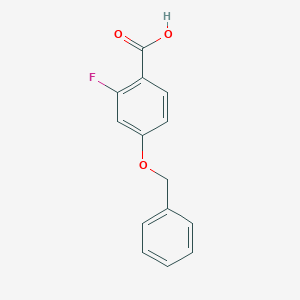
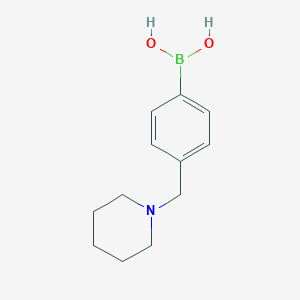

![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)